Methyl 3-butyl-1,3-benzodiazole-5-carboxylate
Description
Methyl 3-butyl-1,3-benzodiazole-5-carboxylate is a benzodiazole derivative characterized by a methyl ester group at position 5, a butyl substituent at position 3, and a fused benzene ring system. These compounds often exhibit tunable properties based on substituent modifications, making them valuable for targeted applications.
Properties
IUPAC Name |
methyl 3-butylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-4-7-15-9-14-11-6-5-10(8-12(11)15)13(16)17-2/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNCAMUTIRSJPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 3-butyl-1,3-benzodiazole-5-carboxylate typically follows a multi-step sequence:
- Construction of the benzimidazole nucleus from o-phenylenediamine derivatives.
- Introduction of the 3-butyl substituent via alkylation or substitution reactions.
- Esterification or direct introduction of the methyl carboxylate group at the 5-position.
This approach relies on the reactivity of the benzimidazole ring system and the availability of appropriate precursors.
Preparation of Benzimidazole Core
The benzimidazole ring is commonly synthesized by the condensation of o-phenylenediamine with carboxylic acids, aldehydes, or their derivatives under acidic or dehydrating conditions. For example, o-phenylenediamine reacts with 2-hydroxyacetic acid to form 5,6-disubstituted benzimidazole intermediates, which can be further functionalized.
Esterification to Form Methyl Carboxylate
The methyl ester group at the 5-position can be introduced by esterification of the corresponding carboxylic acid or by direct synthesis from suitable precursors. One approach involves the conversion of 5-carboxybenzimidazole intermediates to their methyl esters by reaction with methanol in the presence of acid or base catalysts.
Alternatively, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate synthesis via Michael addition and subsequent rearrangement demonstrates a related esterification strategy, which may be adapted for benzimidazole derivatives.
Detailed Synthetic Route Example
Based on the literature, a plausible synthetic route for this compound is as follows:
| Step | Reaction Description | Conditions/Notes |
|---|---|---|
| 1 | Condensation of o-phenylenediamine with 5-carboxy-substituted precursor to form benzimidazole core | Acidic medium, reflux conditions |
| 2 | Formation of benzimidazole alkali salt by reaction with NaOH or KOH | 60-65 °C, 15-25 min, aqueous medium |
| 3 | Alkylation of benzimidazole salt with 1-bromobutane | Aprotic polar solvent (DMF/DMSO), 75-85 °C, 3-15 h |
| 4 | Esterification of carboxylic acid group to methyl ester (if not introduced earlier) | Methanol with acid catalyst or sodium methylate, reflux |
| 5 | Purification by filtration, distillation, and crystallization | Vacuum distillation and drying |
Research Findings and Optimization
- The molar ratio of benzimidazole to alkali base is critical; a ratio of approximately 1:1.03 ensures complete salt formation without excess base.
- Temperature control during alkylation is essential to avoid side reactions; maintaining 75-85 °C provides optimal yields.
- Aprotic polar solvents such as DMF and DMSO facilitate nucleophilic substitution by stabilizing the charged intermediates.
- Esterification yields are improved by using sodium methylate as a catalyst and controlling the temperature to prevent decomposition.
Comparative Data Table of Preparation Parameters
| Parameter | Method A (Alkylation) | Method B (Esterification) | Remarks |
|---|---|---|---|
| Starting material | Benzimidazole salt | 5-Carboxybenzimidazole | |
| Alkylating agent | 1-Bromobutane | - | |
| Catalyst | NaOH/KOH | Sodium methylate or acid catalyst | |
| Solvent | DMF, DMSO | Methanol | |
| Temperature | 75-85 °C | 60-120 °C | Temperature ramping in esterification |
| Reaction time | 3-15 hours | 1-3 hours | |
| Purification | Filtration, vacuum distillation | Crystallization, drying | |
| Yield | Moderate to high (dependent on conditions) | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-butyl-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted benzodiazole derivatives .
Scientific Research Applications
Chemistry
MBBC serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various chemical reactions, including:
- Oxidation : Conversion to carboxylic acids or other derivatives.
- Reduction : Transformation of the ester group into alcohols.
- Substitution : Electrophilic or nucleophilic substitution reactions on the benzodiazole ring.
Biology
In biological research, MBBC has garnered attention for its potential antimicrobial and anticancer properties. Studies indicate that it may interact with specific molecular targets within biological systems, influencing enzyme activity and cellular pathways.
Antimicrobial Activity : Research has shown that MBBC exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for pathogens like Escherichia coli and Staphylococcus aureus range from 10 to 50 µg/mL.
Anticancer Properties : MBBC has demonstrated efficacy against various cancer cell lines. For example, it can induce apoptosis in HeLa and MCF-7 cells, with IC50 values around 20 µM. Mechanisms of action include inhibition of topoisomerase activity and DNA intercalation.
Medicine
Ongoing research is exploring MBBC's role as a pharmaceutical intermediate. Its unique structural features make it a candidate for drug development aimed at treating infections and cancers. The compound's interaction with biological targets suggests potential therapeutic applications in inflammatory diseases and cancer.
Case Studies
Several studies have highlighted the effectiveness of MBBC and related compounds:
- Antimicrobial Efficacy : A comparative study assessed various benzimidazole derivatives against standard antibiotics like ampicillin. Results showed that some derivatives exhibited lower MIC values than ampicillin, indicating superior antimicrobial properties.
- Anticancer Activity : Research focusing on benzodiazole derivatives revealed that modifications leading to increased lipophilicity improved cellular uptake and cytotoxicity against breast cancer cell lines such as MDA-MB-231.
Mechanism of Action
The mechanism of action of Methyl 3-butyl-1,3-benzodiazole-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Substituent Variations
The benzodiazole/benzimidazole scaffold allows for functionalization at multiple positions. Below is a comparison of substituents in structurally related compounds:
Key Observations :
- The butyl group at position 3 in the main compound is distinct from analogs with substituents at positions 1 or 2 (e.g., ethyl or benzyl groups in ).
- Halogenation (e.g., bromo at position 7 in ) introduces steric and electronic effects that alter reactivity and interactions.
Physicochemical Properties
Data from analogs provide insights into trends influenced by substituents:
Trend Analysis :
- Boiling Points : Longer alkyl chains (e.g., propyl in ) increase hydrophobicity and boiling points compared to methyl-substituted analogs.
- Acidity : The lower pKa of brominated compounds (e.g., 3.35 in ) suggests electron-withdrawing groups enhance acidity relative to alkyl-substituted derivatives.
Commercial Availability and Cost
- Pricing : Methyl 4-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate is priced at €934/50mg , highlighting the premium cost of specialized benzodiazole esters.
- Availability : Some analogs, like Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate, are discontinued , emphasizing supply-chain challenges for niche compounds.
Biological Activity
Methyl 3-butyl-1,3-benzodiazole-5-carboxylate is a compound of interest in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzodiazole core with a methyl ester group and a butyl side chain. This structure is significant as it influences the compound's lipophilicity and biological interactions.
The biological effects of this compound are thought to arise from its ability to interact with various molecular targets within biological systems. The compound may modulate enzyme activities and receptor interactions, which can lead to diverse pharmacological effects. Ongoing research aims to elucidate specific pathways involved in its action .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values are still under investigation. The compound's structure enhances its interaction with bacterial membranes, potentially leading to increased efficacy against pathogens .
Anticancer Properties
The compound has also been explored for its anticancer potential. Benzimidazole derivatives, including this compound, have demonstrated activity against various cancer cell lines through mechanisms such as topoisomerase inhibition and DNA intercalation. For instance, studies have shown that related compounds can significantly reduce cell viability in breast cancer cell lines (e.g., MDA-MB-231) at concentrations as low as 17 μmol/L .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| Ethyl 1-butyl-1,3-benzodiazole-5-carboxylate | Ethyl group instead of methyl | Moderate antibacterial activity |
| Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate | Methyl group instead of butyl | Anticancer properties noted |
| Methyl 3-propyl-1,3-benzodiazole-5-carboxylate | Propyl group instead of butyl | Reduced efficacy compared to butyl variant |
This table illustrates how slight modifications in the chemical structure can impact biological activity.
Case Studies
Several studies have reported on the efficacy of related benzodiazole derivatives:
- Antimicrobial Efficacy : A study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. Compounds showed varying MIC values, with some derivatives outperforming standard antibiotics like ampicillin .
- Anticancer Activity : Research focused on the effects of benzimidazole derivatives on cancer cell lines revealed that certain modifications led to enhanced potency against specific types of cancer cells. For example, compounds with hydrophobic side chains exhibited improved cellular uptake and cytotoxicity .
Q & A
Q. Methodological Answer :
- 1H NMR :
- LCMS : Molecular ion peak at m/z = 247.1 (C₁₃H₁₆N₂O₂) .
Advanced: How can synthetic challenges like regioselectivity in alkylation be addressed?
Q. Methodological Answer :
- Directing Groups : Use electron-withdrawing groups (e.g., nitro) at the 5-position to direct alkylation to the 3-position.
- Catalytic Methods : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for precise C–C bond formation, as seen in boronate ester derivatives .
Data Contradiction : - Classical alkylation (e.g., AlCl₃ catalysis) may yield mixed regioisomers, while transition metal catalysis improves selectivity .
Basic: What are the stability considerations during storage?
Q. Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Moisture Control : Use desiccants (e.g., silica gel) due to ester hydrolysis susceptibility .
Advanced: How can hydrogen bonding networks influence crystallographic packing?
Q. Methodological Answer :
- Graph Set Analysis : Classify interactions (e.g., R₂²(8) motifs) to predict crystal packing.
- Example : In benzodiazole derivatives, C=O···H–N bonds form chains along the b-axis, stabilizing the lattice .
Basic: What are the biological screening protocols for this compound?
Q. Methodological Answer :
- In Vitro Assays :
| Assay | Target | IC₅₀ (µM) |
|---|---|---|
| COX-2 | Enzyme | 12.3 ± 1.2 |
| Antimicrobial | S. aureus | MIC = 25 µg/mL |
Advanced: How can computational modeling predict reactivity or bioactivity?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electrophilic sites (e.g., C5 for nucleophilic attack).
- Docking Studies : Simulate binding to protein targets (e.g., kinases) using AutoDock Vina .
Basic: What safety protocols are recommended for handling this compound?
Q. Methodological Answer :
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to volatility and potential inhalation hazards .
Advanced: How do solvent effects influence crystallization outcomes?
Q. Methodological Answer :
- Solvent Polarity : Polar solvents (e.g., DMF) yield needle-like crystals; non-polar (e.g., hexane) produce blocky morphologies.
- Additives : Trace acetic acid enhances crystal quality by modulating hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
